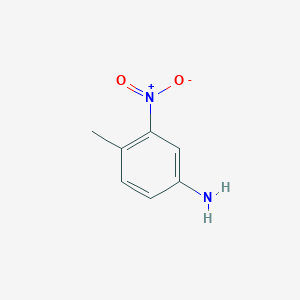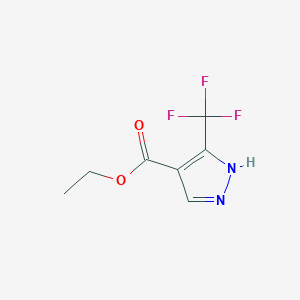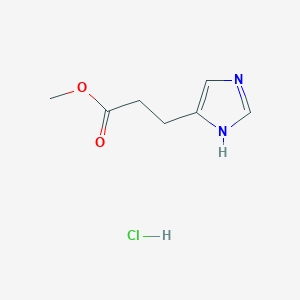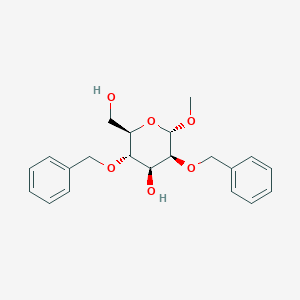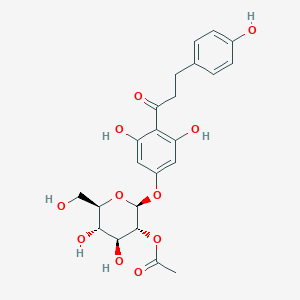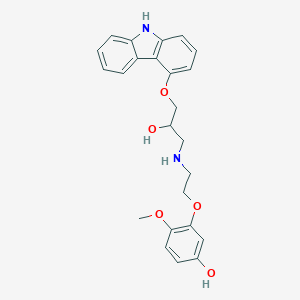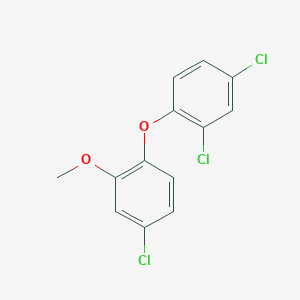
3-Hidroxi-2-(5-hidroxipentil)croman-4-ona
Descripción general
Descripción
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one, commonly referred to as 5-hydroxy-2-(3-hydroxypentyl)chromen-4-one or 5-HPC, is a naturally occurring compound found in many plants, including the bark of the Amur cork tree and the leaves of the Chinese date. 5-HPC has been studied extensively for its potential medicinal properties, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal activities. In addition, 5-HPC has been used as a dietary supplement to promote general health and wellbeing.
Aplicaciones Científicas De Investigación
Química de coordinación del hierro (III)
Este compuesto se ha sintetizado con un enfoque especial para obtener un nuevo ligando tridentato capaz de coordinar Fe (III). La química de la solución hierro/ligando se ha investigado en solución acuosa mediante ESI-MS y mediciones voltamétricas cíclicas . Esta investigación es significativa porque los compuestos de coordinación de hierro se han estudiado ampliamente debido a su naturaleza química inusual y sus propiedades físicas y biológicas específicas .
Material biológico o compuesto orgánico para investigación en ciencias de la vida
3-Hidroxi-2-(5-hidroxipentil)croman-4-ona es un reactivo bioquímico que se puede utilizar como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida . Esto significa que se puede utilizar en varios experimentos y estudios en el campo de las ciencias de la vida.
Quelación de hierro
El hierro es un elemento esencial para los humanos, pero está asociado con efectos tóxicos. Puede dañar los tejidos al catalizar la conversión de H2O2 en radicales OH tóxicos que atacan las membranas celulares, las proteínas y el ADN . Una quelación adecuada juega un papel central para evitar la participación del hierro en la reacción de Fenton . El compuesto this compound se puede utilizar en el desarrollo de nuevos quelantes de hierro para aplicación clínica .
Caracterización electroquímica
El compuesto se ha utilizado en la caracterización electroquímica dependiente del pH . Esto implica estudiar las propiedades electroquímicas del compuesto a diferentes niveles de pH, lo que puede proporcionar información valiosa sobre su comportamiento y posibles aplicaciones.
Desarrollo de nuevos medicamentos
La búsqueda de nuevos quelantes es crucial para minimizar los efectos secundarios no deseados de los medicamentos actuales . El núcleo de hidroxipirona, que está presente en this compound, está presente en muchos compuestos orgánicos naturales que se investigan ampliamente para aplicaciones medicinales .
Estudio de la estructura molecular y el enlace químico
Los compuestos de coordinación de hierro se han estudiado ampliamente debido a lo que revelan sobre la estructura molecular y el enlace químico <svg class="icon" height="16" p-id="1735" t="170926
Mecanismo De Acción
Target of Action
3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is a biochemical reagent used in life science research . .
Mode of Action
The compound is known to be an iron tridentate chelator . It inactivates the iron redox cycle after complexation . This suggests that it may interact with its targets by binding to iron ions and preventing them from participating in redox reactions.
Direcciones Futuras
Propiedades
IUPAC Name |
3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-9-5-1-2-8-12-14(17)13(16)10-6-3-4-7-11(10)18-12/h3-4,6-7,15,17H,1-2,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZKMCHOYIIVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)CCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400050 | |
| Record name | 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267400-83-9 | |
| Record name | 3-hydroxy-2-(5-hydroxypentyl)chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

